

# Atomic Layer Deposition of Lithium Compounds Using LiHMDS: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Lithium bis-trimethylsilyl amide*

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This document provides detailed application notes and experimental protocols for the atomic layer deposition (ALD) of various lithium-containing thin films using lithium bis(trimethylsilyl)amide (LiHMDS) as the lithium precursor. These protocols are designed to be a valuable resource for researchers in materials science, particularly those focused on the development of next-generation energy storage devices like all-solid-state batteries.

## Introduction

Atomic layer deposition is a thin-film deposition technique that allows for the growth of highly conformal and uniform films with atomic-level thickness control.<sup>[1]</sup> Lithium bis(trimethylsilyl)amide (LiHMDS) has emerged as a promising precursor for the ALD of lithium compounds due to its volatility and reactivity.<sup>[2]</sup> This document outlines the ALD processes for depositing key lithium-containing materials, including lithium phosphate ( $\text{Li}_3\text{PO}_4$ ), lithium phosphorus oxynitride (LiPON), and lithium silicates, using LiHMDS in combination with various co-reactants.

A critical aspect of using LiHMDS is its potential dual-source behavior, where it can act as a source for both lithium and silicon.<sup>[3][4]</sup> The choice of co-reactant plays a crucial role in controlling the film composition. For instance, when paired with trimethylphosphate (TMP), LiHMDS acts as a single source for lithium, resulting in the deposition of lithium phosphate.<sup>[3]</sup> <sup>[4]</sup> Conversely, when combined with an  $\text{O}_2$  plasma, it behaves as a dual-source precursor,

leading to the formation of lithium silicate.[3][4] Understanding these reaction pathways is essential for depositing the desired material with high purity.

## Atomic Layer Deposition of Lithium Phosphate ( $\text{Li}_3\text{PO}_4$ )

Lithium phosphate is a promising solid-state electrolyte material. The ALD process for  $\text{Li}_3\text{PO}_4$  using LiHMDS and trimethylphosphate (TMP) is a thermal process that does not require an additional oxygen source.[3]

### Experimental Protocol

A typical thermal ALD process for  $\text{Li}_3\text{PO}_4$  involves the sequential pulsing of LiHMDS and TMP into the reactor.

Precursor and Substrate Preparation:

- Lithium Precursor: Lithium bis(trimethylsilyl)amide (LiHMDS)
- Phosphorus Precursor: Trimethylphosphate (TMP)
- Substrate: Silicon wafers are commonly used for process characterization.
- Precursor Temperature: LiHMDS is typically heated to 85 °C.[5]
- Substrate Temperature: The deposition temperature window for the LiHMDS + TMP process is generally between 275 °C and 350 °C.[3][6] A substrate temperature of 325 °C has been shown to be effective.[3]

ALD Cycle:

- LiHMDS Pulse: Pulse LiHMDS into the reactor.
- Purge: Purge the reactor with an inert gas (e.g., Ar or  $\text{N}_2$ ) to remove unreacted precursor and byproducts.
- TMP Pulse: Pulse TMP into the reactor.

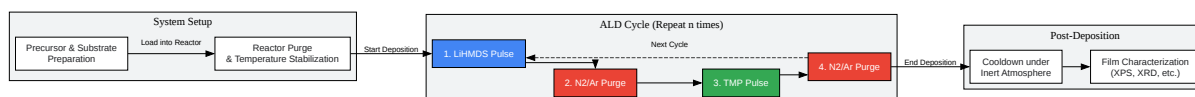
- Purge: Purge the reactor with an inert gas.

Repeat this cycle for the desired number of times to achieve the target film thickness.

## Data Presentation

Parameter	Value	Reference
Lithium Precursor	LiHMDS	[3][6]
Phosphorus Precursor	Trimethylphosphate (TMP)	[3][6]
Deposition Temperature	275 - 350 °C	[3][6]
Growth per Cycle (GPC)	~0.5 Å/cycle at 300 °C	[3]
Film Composition	Li <sub>3</sub> PO <sub>4</sub>	[3][6]
Film Crystallinity	Crystalline	[3][6]

## Experimental Workflow



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Fig. 1: ALD workflow for Li<sub>3</sub>PO<sub>4</sub> deposition.

## Atomic Layer Deposition of Lithium Phosphorus Oxynitride (LiPON)

LiPON is a well-known solid-state electrolyte with good ionic conductivity and a wide electrochemical stability window. The ALD of LiPON can be achieved using LiHMDS and a nitrogen-containing phosphorus precursor like diethyl phosphoramidate (DEPA).[7][8]

## Experimental Protocol

This thermal ALD process enables the incorporation of nitrogen into the lithium phosphate structure.

Precursor and Substrate Preparation:

- Lithium Precursor: Lithium bis(trimethylsilyl)amide (LiHMDS)
- P, O, and N Source: Diethyl phosphoramidate (DEPA)
- Substrate: Silicon wafers or other relevant substrates.
- Precursor Temperatures: LiHMDS at 60 °C, DEPA at 85 °C.[\[9\]](#)
- Substrate Temperature: An ALD temperature window is reported between 270 °C and 310 °C.[\[7\]](#) A deposition temperature of 330 °C has also been used.[\[7\]](#)

ALD Cycle:

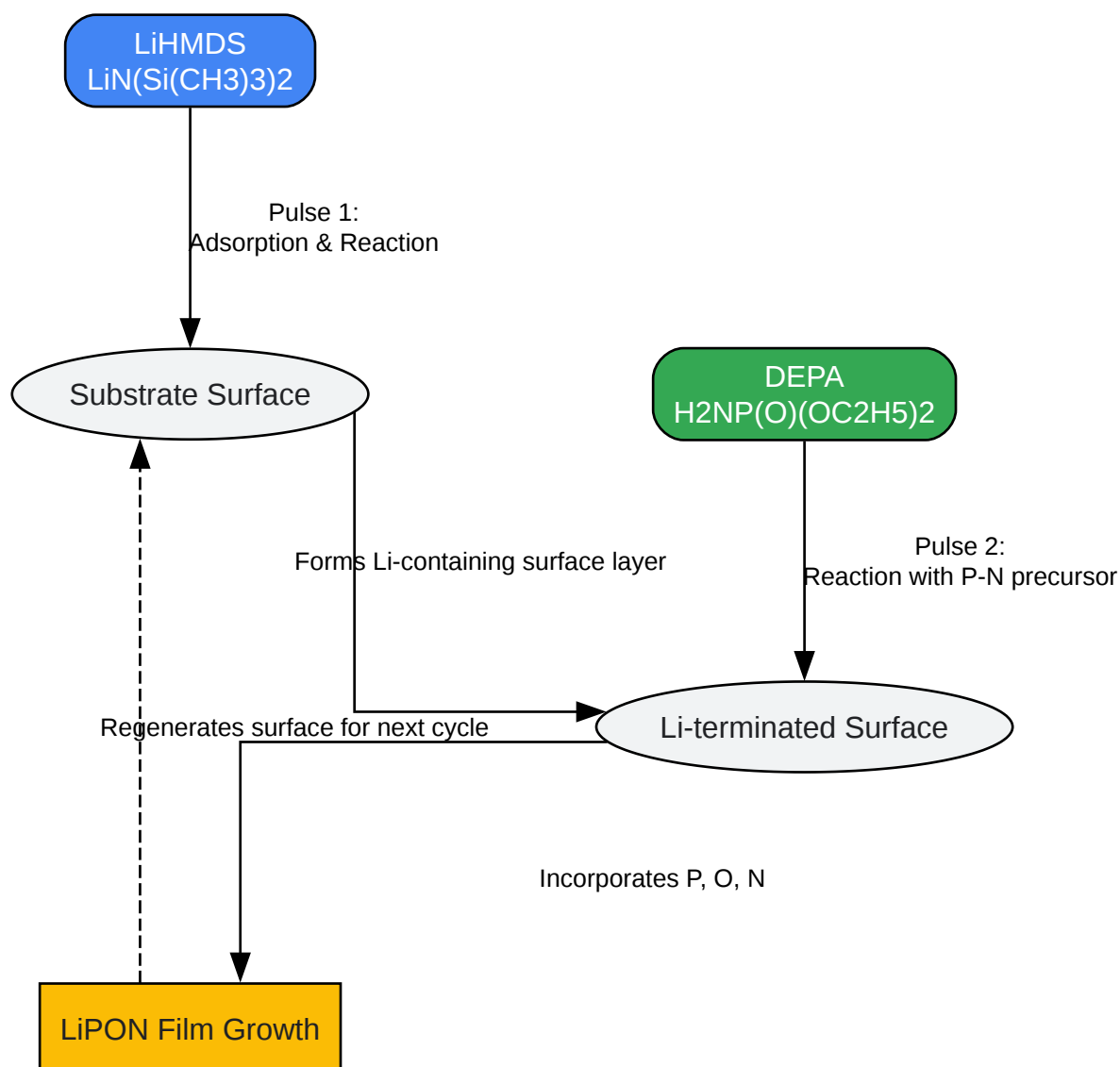
- LiHMDS Pulse: Pulse LiHMDS into the reactor.
- Purge: Purge the reactor with an inert gas.
- DEPA Pulse: Pulse DEPA into the reactor.
- Purge: Purge the reactor with an inert gas.

This cycle is repeated to grow the LiPON film to the desired thickness.

## Data Presentation

Parameter	Value	Reference
Lithium Precursor	LiHMDS	[7][8]
P, O, N Precursor	Diethyl phosphoramidate (DEPA)	[7][8]
Deposition Temperature	270 - 330 °C	[7]
Growth per Cycle (GPC)	~0.7 Å/cycle (at 270-310 °C)	[7]
Film Composition	Li <sub>0.95</sub> PO <sub>3.00</sub> No <sub>0.60</sub> (at 330 °C)	[8]
Ionic Conductivity	6.6 x 10 <sup>-7</sup> S cm <sup>-1</sup> at 25 °C (for film deposited at 330 °C)	[7]

## Signaling Pathway for LiPON Formation



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Fig. 2: Simplified reaction pathway for LiPON ALD.

## Atomic Layer Deposition of Lithium Silicates

When LiHMDS is used with an oxygen-containing co-reactant like  $\text{O}_2$  plasma or ozone, it acts as a dual-source precursor, providing both lithium and silicon for the film growth, resulting in lithium silicate.<sup>[3][10]</sup>

## Experimental Protocol

This plasma-enhanced ALD (PEALD) process is suitable for depositing lithium silicate thin films.

Precursor and Substrate Preparation:

- Li and Si Precursor: Lithium bis(trimethylsilyl)amide (LiHMDS)
- Oxygen Source: O<sub>2</sub> plasma or Ozone (O<sub>3</sub>)
- Substrate: Silicon wafers.
- Precursor Temperature: LiHMDS is typically heated to 85 °C.[5]
- Substrate Temperature: A deposition temperature of 150 °C has been used for the LiHMDS + O<sub>2</sub> plasma process.[3] For LiHMDS and ozone, a temperature range of 150 °C to 400 °C has been explored.[3]

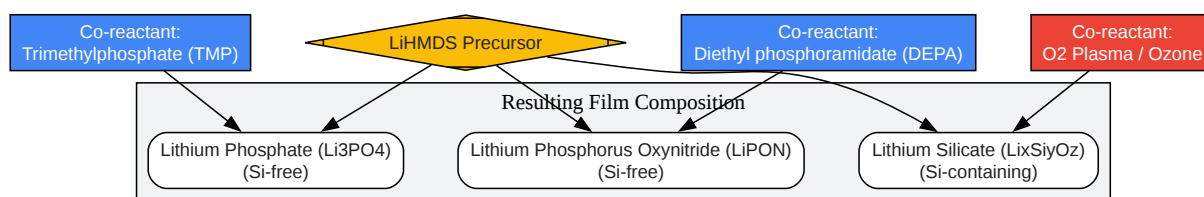
ALD Cycle (with O<sub>2</sub> plasma):

- LiHMDS Pulse: Pulse LiHMDS into the reactor.
- Purge: Purge the reactor with an inert gas.
- O<sub>2</sub> Plasma: Introduce O<sub>2</sub> gas and ignite the plasma for a set duration.
- Purge: Purge the reactor with an inert gas.

## Data Presentation

Parameter	LiHMDS + O <sub>2</sub> Plasma	LiHMDS + Ozone	Reference
Li and Si Precursor	LiHMDS	LiHMDS	[3]
Oxygen Source	O <sub>2</sub> plasma	Ozone (O <sub>3</sub> )	
Deposition Temperature	150 °C	250 °C	
Growth per Cycle (GPC)	Variable, saturation observed	~0.8 Å/cycle	[3]
Film Composition	Lithium Silicate (Li <sub>x</sub> Si <sub>y</sub> O <sub>2</sub> )	Lithium Silicate (Li <sub>x</sub> Si <sub>y</sub> O <sub>2</sub> )	[3]
Si Content in Film	~16.2 at. %	Increases with temperature (11.2% at 150°C to 18.5% at 350°C)	[5]

## Logical Relationship of Precursor Behavior



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Fig. 3: Influence of co-reactant on film composition.

## Conclusion

The use of LiHMDS in atomic layer deposition offers a versatile route to produce a variety of lithium-containing thin films. By carefully selecting the co-reactant and deposition parameters, it



is possible to control the film composition and properties to suit the requirements of applications such as solid-state electrolytes in next-generation batteries. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize their ALD processes for these advanced materials.

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